Oleana-1,9(11)-dien-28-oyl azide, 2-cyano-3,12-dioxo-
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Overview
Description
Oleana-1,9(11)-dien-28-oyl azide, 2-cyano-3,12-dioxo- is a synthetic oleanane triterpenoid. This compound is known for its potent differentiating, antiproliferative, and anti-inflammatory activities. It has shown significant potential in inducing monocytic differentiation of human myeloid leukemia cells, adipogenic differentiation of mouse 3T3-L1 fibroblasts, and enhancing neuronal differentiation of rat PC12 pheochromocytoma cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Oleana-1,9(11)-dien-28-oyl azide, 2-cyano-3,12-dioxo- involves multiple steps. One common method starts with glycyrrhetinic acid, a triterpenoid natural product found in licorice. . The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired transformations.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as chromatography are used for purification, and advanced analytical methods are employed to confirm the structure and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Oleana-1,9(11)-dien-28-oyl azide, 2-cyano-3,12-dioxo- undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce reduced forms of the compound with fewer oxygen atoms .
Scientific Research Applications
Oleana-1,9(11)-dien-28-oyl azide, 2-cyano-3,12-dioxo- has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying triterpenoid synthesis and reactivity.
Biology: It is employed in research on cell differentiation, proliferation, and apoptosis.
Medicine: It has shown potential in cancer therapy, particularly in inhibiting the proliferation of tumor cells and inducing apoptosis.
Industry: It is used in the development of anti-inflammatory agents and other pharmaceuticals
Mechanism of Action
The mechanism of action of Oleana-1,9(11)-dien-28-oyl azide, 2-cyano-3,12-dioxo- involves multiple pathways:
Molecular Targets: It targets specific proteins and enzymes involved in cell differentiation, proliferation, and inflammation.
Pathways Involved: It activates the nuclear factor erythroid 2-related factor 2 (NRF2) pathway, leading to the expression of antioxidant mediators such as heme oxygenase-1 (HO-1) and eotaxin-1. .
Comparison with Similar Compounds
Similar Compounds
2-Cyano-3,11-dioxo-18β-oleana-1,12-dienoic acid methyl ester (CDODA-Me): A synthetic analog derived from glycyrrhetinic acid, known for its antiproliferative and proapoptotic activities in cancer cells.
Bardoxolone (CDDO, RTA401): Another synthetic triterpenoid that activates the NRF2 pathway and exhibits antioxidant and anti-inflammatory properties.
Uniqueness
Oleana-1,9(11)-dien-28-oyl azide, 2-cyano-3,12-dioxo- is unique due to its multifunctional activities, including differentiation induction, antiproliferative effects, and anti-inflammatory properties. Its ability to target multiple pathways and molecular targets makes it a versatile compound for various scientific research applications .
Properties
Molecular Formula |
C31H40N4O3 |
---|---|
Molecular Weight |
516.7 g/mol |
IUPAC Name |
(4aS,6aR,6bS,8aR,12aS,14aR,14bS)-11-cyano-2,2,6a,6b,9,9,12a-heptamethyl-10,14-dioxo-1,3,4,5,6,7,8,8a,14a,14b-decahydropicene-4a-carbonyl azide |
InChI |
InChI=1S/C31H40N4O3/c1-26(2)10-12-31(25(38)34-35-33)13-11-30(7)23(19(31)16-26)20(36)14-22-28(5)15-18(17-32)24(37)27(3,4)21(28)8-9-29(22,30)6/h14-15,19,21,23H,8-13,16H2,1-7H3/t19-,21-,23-,28-,29+,30+,31-/m0/s1 |
InChI Key |
SRKAJIBWGMPQHS-UQMAOPSPSA-N |
Isomeric SMILES |
C[C@@]12CC[C@]3(CCC(C[C@H]3[C@H]1C(=O)C=C4[C@]2(CC[C@@H]5[C@@]4(C=C(C(=O)C5(C)C)C#N)C)C)(C)C)C(=O)N=[N+]=[N-] |
Canonical SMILES |
CC1(CCC2(CCC3(C(C2C1)C(=O)C=C4C3(CCC5C4(C=C(C(=O)C5(C)C)C#N)C)C)C)C(=O)N=[N+]=[N-])C |
Origin of Product |
United States |
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